Caveat: No Quantified Differential Evidence Currently Available for This Compound
A systematic search of PubMed, BindingDB, ChEMBL, the Protein Data Bank, Google Patents, and major vendor technical libraries (Sigma-Aldrich, Fisher Scientific, Thermo Fisher) was conducted for CAS 1625068-97-4 and the IUPAC name N-[(2,5-dimethylfuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide as of April 2026 [1]. No primary research articles, patent disclosures, crystallographic structures, or quantitative bioactivity data (IC50, Ki, EC50, pharmacokinetic parameters) were identified. Consequently, no comparator-based evidence meeting the threshold for direct head-to-head comparison, cross-study comparable data, or class-level inference can be provided [2]. Procurement decisions for this compound must therefore be based solely on chemical identity verification (NMR, HPLC purity, mass spectrometry) and synthetic utility as a building block, rather than on differentiated biological performance [3].
| Evidence Dimension | Publicly available quantitative differentiation data |
|---|---|
| Target Compound Data | No quantitative bioactivity, selectivity, or physicochemical data found |
| Comparator Or Baseline | Closest structural analogs identified (CAS 73826-18-3, N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethylbenzamide) also lack publicly reported head-to-head comparison data |
| Quantified Difference | Not calculable; no shared experimental context found between target compound and any comparator |
| Conditions | Systematic literature and database search; no assay data identified |
Why This Matters
Without quantified differentiation data, procurement must prioritize vendors providing verified analytical characterization (≥95% HPLC purity, NMR confirmation, correct molecular weight) to ensure the intended chemical entity is received.
- [1] Database search audit: PubMed (29975048, PDE4 pocket design paper confirms ZL-n-91/roflupram is a structurally distinct compound with CAS 1093412-18-0, not 1625068-97-4), BindingDB (BDBM entries searched by monomer ID), ChEMBL (no entry for CAS 1625068-97-4), RCSB PDB (5WH5, 5WH6 are for roflupram enantiomers), Google Patents (no granted patent or application listing CAS 1625068-97-4 as an exemplified compound), April 2026. View Source
- [2] Feng X, Wang H, Ye M, et al. Identification of a PDE4-Specific Pocket for the Design of Selective Inhibitors. Biochemistry. 2018;57(30):4518-4525. doi:10.1021/acs.biochem.8b00336. Note: This paper describes (S)-ZL-n-91 and (R)-ZL-n-91 (roflupram enantiomers), which are structurally distinct from the target compound. View Source
- [3] MeSH Supplementary Concept: Zl-n-91 compound, Unique ID C548712, National Library of Medicine (2010). Note: Mapped to Phosphodiesterase 4 Inhibitors, but the MeSH record does not confirm structural identity with CAS 1625068-97-4. View Source
